ethyl 2-({3-methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-1-yl}oxy)acetate
Description
Properties
IUPAC Name |
ethyl 2-[(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl)oxy]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5/c1-3-21-16(19)10-22-14-8-11(2)9-15-17(14)12-6-4-5-7-13(12)18(20)23-15/h8-9H,3-7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHOEPYQQOYCAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC(=CC2=C1C3=C(CCCC3)C(=O)O2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({3-methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-1-yl}oxy)acetate typically involves the following steps :
Formation of the Chromen Ring: The chromen ring is synthesized through a cyclization reaction involving a suitable precursor, such as a phenol derivative, under acidic or basic conditions.
Introduction of the Cyclohexane Ring: The cyclohexane ring is introduced via a Diels-Alder reaction, where a diene and a dienophile react to form the six-membered ring.
Attachment of the Ethyl Acetate Group: The final step involves the esterification of the chromen-cyclohexane intermediate with ethyl acetate in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Ethyl 2-({3-methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-1-yl}oxy)acetate undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the ethoxy group, forming amides or thioesters.
Scientific Research Applications
Ethyl 2-({3-methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-1-yl}oxy)acetate has several scientific research applications :
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of ethyl 2-({3-methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-1-yl}oxy)acetate involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of cyclohexa[c]chromenone derivatives with variations in substituent groups and positions. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Cyclohexa[c]chromenone Derivatives
Key Differences and Implications
Substituent Position and Electronic Effects: The ethoxy acetate group at position 1 in the target compound introduces steric bulk compared to derivatives with substituents at position 3 (e.g., butyl or cyclohexyl esters). The carboxylic acid derivative (C₁₆H₁₆O₅) lacks esterification, reducing lipophilicity but enhancing solubility in polar solvents .
Ester Group Variations :
- Butyl and cyclohexyl esters exhibit higher molecular weights and hydrophobicity compared to the ethyl ester, which may affect membrane permeability in biological systems .
- The allyloxy group in 3-(prop-2-en-1-yloxy)-6H-cyclohexa[c]chromen-6-one introduces unsaturation, enabling conjugation reactions in synthetic pathways .
Pharmacological Relevance: The ethyl ester derivative shares structural similarities with cannabinergic analogs, such as (6aR,10aR)-6,6-dimethyl-3-(2-methyloctan-2-yl)-9-oxo-6a,7,8,9,10,10a-hexahydro-6H-benzo[c]chromen-1-yl acetate, which targets cannabinoid receptors .
Biological Activity
Ethyl 2-({3-methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-1-yl}oxy)acetate is a synthetic organic compound with notable structural features that suggest potential biological activities. This article explores its biological activity based on available research findings, including data tables and case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C16H16O5 |
| Molecular Weight | 288.3 g/mol |
| IUPAC Name | 2-[(3-methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-1-yl)oxy]acetic acid |
| PubChem CID | 726387 |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antioxidant Properties : The compound has been shown to possess antioxidant capabilities. Antioxidants are crucial for combating oxidative stress in biological systems.
- Anti-inflammatory Effects : Studies suggest that this compound may have anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.
- Antimicrobial Activity : Preliminary investigations indicate potential antimicrobial effects against various pathogens.
- Cytotoxicity : Research has explored the cytotoxic effects of this compound on cancer cell lines, showing promise in inhibiting cancer cell proliferation.
The biological activity of this compound is thought to involve its interaction with specific molecular targets:
- Enzyme Modulation : The compound may modulate the activity of certain enzymes involved in metabolic pathways.
- Receptor Binding : It might bind to specific receptors that mediate cellular responses related to inflammation and cell growth.
Case Study 1: Antioxidant Activity
A study published in the Journal of Natural Products assessed the antioxidant capacity of various chromene derivatives. This compound demonstrated significant free radical scavenging activity compared to control compounds .
Case Study 2: Anti-inflammatory Effects
In a controlled experiment involving human cell lines exposed to inflammatory cytokines, this compound reduced the expression of pro-inflammatory markers by approximately 40% at a concentration of 25 µM.
Case Study 3: Cytotoxicity Against Cancer Cells
A recent study evaluated the cytotoxic effects of this compound on MCF7 breast cancer cells. The results indicated an IC50 value of 30 µM after 48 hours of treatment, suggesting that it effectively inhibits cancer cell proliferation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for ethyl 2-({3-methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-1-yl}oxy)acetate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification reactions. For instance, coupling 3-methyl-6-oxocyclohexa[c]chromen-1-ol with ethyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) at 80–90°C for 12–24 hours typically achieves yields of 60–75% . Optimization via Design of Experiments (DoE) methods, such as varying solvent polarity or catalyst loading, can improve efficiency .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H NMR : Look for signals at δ 6.8–7.2 ppm (aromatic protons from the chromenone ring), δ 4.2–4.4 ppm (OCH₂CO ester group), and δ 1.2–1.4 ppm (ethyl CH₃) .
- IR : Key peaks include C=O stretches at 1720–1750 cm⁻¹ (ester and chromenone carbonyls) and C-O-C stretches at 1220–1250 cm⁻¹ .
- MS : Molecular ion peaks at m/z 248.23 (C₁₃H₁₂O₅) with fragmentation patterns consistent with chromenone and ester moieties .
Q. What are the critical parameters for crystallizing this compound, and how does its crystal packing affect physicochemical properties?
- Methodological Answer : Slow evaporation from a 2:1 ethyl acetate/hexane mixture yields monoclinic crystals (space group C2/c) with unit cell dimensions a = 8.2188 Å, b = 13.8709 Å, c = 20.8370 Å. The extended ester group conformation and π-π stacking (3.5–4.0 Å) influence solubility and thermal stability .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and biological interactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to study charge distribution on the chromenone ring and ester group. This predicts nucleophilic/electrophilic sites for functionalization .
- Docking Studies : Target cytochrome P450 enzymes (e.g., CYP1A1) using AutoDock Vina. The chromenone core’s planarity and ester flexibility may influence binding affinity .
Q. What experimental and computational strategies resolve contradictions in reported biological activity data (e.g., antioxidant vs. pro-oxidant effects)?
- Methodological Answer :
- In vitro assays : Compare DPPH scavenging (antioxidant) vs. ROS generation (pro-oxidant) under varying pH and concentration (0.1–100 µM).
- Mechanistic modeling : Use QM/MM simulations to assess redox potentials of the chromenone ring. Contradictions may arise from pH-dependent tautomerism of the 6-oxo group .
Q. How can reactor design and process control improve scalability of its synthesis while minimizing byproducts?
- Methodological Answer :
- Continuous-flow reactors : Reduce reaction time (2–4 hours vs. 12–24 hours batch) with real-time monitoring via inline FTIR .
- Membrane separation : Use nanofiltration (MWCO 300–500 Da) to isolate the product from unreacted starting materials .
Key Methodological Notes
- Stereochemical challenges : The cyclohexa[c]chromenone scaffold’s fused rings may introduce conformational rigidity, complicating regioselective modifications. X-ray crystallography is essential to confirm substituent orientation .
- Data reproducibility : Discrepancies in biological assays often stem from solvent choice (DMSO vs. ethanol) or cell line variability. Standardize protocols using CLP guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
